Cas no 64466-47-3 (Ethanone,1-(4,7-dimethoxy-2-benzofuranyl)-)

Ethanone,1-(4,7-dimethoxy-2-benzofuranyl)- structure
64466-47-3 structure
Product Name:Ethanone,1-(4,7-dimethoxy-2-benzofuranyl)-
CAS No:64466-47-3
MF:C12H12O4
MW:220.221283912659
CID:504603
PubChem ID:47369
Update Time:2025-04-19

Ethanone,1-(4,7-dimethoxy-2-benzofuranyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(4,7-dimethoxy-2-benzofuranyl)-
    • 1-(4,7-dimethoxy-1-benzofuran-3-yl)ethanone
    • 1-(4,7-Dimethoxy-2-benzofuranyl)ethanone
    • Ethanone, 1-(4,7-dimethoxy-2-benzofuranyl)-
    • BRN 1248811
    • 4,7-Dimethoxy-2-benzofuranyl methyl ketone
    • 64466-47-3
    • Ethanone, 1-(4,7-dimethoxy-2-benzofuranyl)- (9CI)
    • 5-18-03-00244 (Beilstein Handbook Reference)
    • DTXSID70214713
    • KETONE, 4,7-DIMETHOXY-2-BENZOFURANYL METHYL
    • Inchi: 1S/C12H12O4/c1-7(13)8-6-16-12-10(15-3)5-4-9(14-2)11(8)12/h4-6H,1-3H3
    • InChI Key: WPRRXTIOQNEYAH-UHFFFAOYSA-N
    • SMILES: O1C=C(C(C)=O)C2C(=CC=C(C1=2)OC)OC

Computed Properties

  • Exact Mass: 220.07356
  • Monoisotopic Mass: 220.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 48.7Ų

Experimental Properties

  • Density: 1.2313 (rough estimate)
  • Boiling Point: 321.16°C (rough estimate)
  • Refractive Index: 1.7160 (estimate)
  • PSA: 48.67
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